molecular formula C7H5NO4 B147513 Pyridine-3,4-dicarboxylic acid CAS No. 490-11-9

Pyridine-3,4-dicarboxylic acid

Cat. No.: B147513
CAS No.: 490-11-9
M. Wt: 167.12 g/mol
InChI Key: MUYSADWCWFFZKR-UHFFFAOYSA-N
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Description

Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is an organic compound with the molecular formula C₇H₅NO₄. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups attached to the third and fourth positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-lutidine (3,4-dimethylpyridine) using potassium permanganate or other strong oxidizing agents. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 3,4-lutidine. This process involves the use of metal catalysts, such as vanadium pentoxide, and occurs at elevated temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Pyridine-3,4-dicarboxylic acid can be compared with other pyridine dicarboxylic acids, such as:

  • Pyridine-2,3-dicarboxylic acid
  • Pyridine-2,5-dicarboxylic acid
  • Pyridine-2,6-dicarboxylic acid
  • Pyridine-3,5-dicarboxylic acid

Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets and the formation of unique coordination complexes .

By understanding the properties and applications of this compound, researchers can harness its potential for various scientific and industrial purposes.

Properties

IUPAC Name

pyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYSADWCWFFZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197653
Record name Cinchomeronic acid
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

490-11-9
Record name Cinchomeronic acid
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Record name Cinchomeronic acid
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Record name 3,4-Pyridinedicarboxylic acid
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Record name Cinchomeronic acid
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Record name Pyridine-3,4-dicarboxylic acid
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Record name CINCHOMERONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Pyridine-3,4-dicarboxylic acid?

A1: this compound has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol.

Q2: What spectroscopic techniques are typically used to characterize H2PDC?

A2: Common characterization techniques include:

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the characteristic stretches of carboxylic acids and pyridine rings. [, , , , , , , , ]
  • Single-crystal X-ray Diffraction: Provides detailed information about the crystal structure, bond lengths, and angles. [, , , , , , , , , , , , , , ]
  • Elemental Analysis: Confirms the elemental composition of the compound. [, , , , , , ]
  • Thermogravimetric Analysis (TGA): Investigates the thermal stability and decomposition patterns of the compound. [, , , , , ]

Q3: How does H2PDC behave under hydrothermal conditions?

A3: H2PDC demonstrates good stability under hydrothermal conditions, enabling its use in the synthesis of various metal-organic frameworks (MOFs). [, , , , , , , , ]

Q4: What types of metal ions readily form complexes with H2PDC?

A4: H2PDC readily coordinates with a wide range of transition metal ions, including Zn2+, Cd2+, Mn2+, Co2+, Ni2+, Cu2+, Ag+, and lanthanide ions like Eu3+, Tb3+, La3+, Gd3+, and Nd3+. [, , , , , , , , , , , , , , , , ]

Q5: What are the potential applications of H2PDC-based materials?

A5: The diverse coordination modes of H2PDC contribute to the formation of MOFs with potential applications in gas adsorption, catalysis, and photoluminescent materials. [, , , ]

Q6: Is H2PDC known to participate in catalytic reactions?

A6: While H2PDC itself might not be a direct catalyst, its derivatives and metal complexes have shown catalytic activity in oxidation reactions. [, ]

Q7: Can you provide an example of a catalytic application involving H2PDC?

A7: In the oxidative ammonolysis of 3,4-dimethylpyridine, H2PDC is a product formed through the oxidation of the methyl groups to cyano groups. This reaction is catalyzed by vanadium oxide catalysts, and the selectivity towards H2PDC formation is influenced by the catalyst composition. []

Q8: Have computational methods been employed to study H2PDC and its complexes?

A8: Yes, density functional theory (DFT) calculations have been used to investigate the electronic properties and reactivity of H2PDC-containing systems. For instance, DFT was used to calculate the nucleophilicity of vanadyl oxygen in vanadium oxide catalysts used for the oxidative ammonolysis of 3,4-dimethylpyridine. []

Q9: How do structural modifications to the H2PDC scaffold affect its coordination behavior?

A9: The position of the carboxylic acid groups on the pyridine ring influences the coordination modes and dimensionality of the resulting metal-organic frameworks. For example, using pyridine-2,3-dicarboxylic acid instead of H2PDC leads to aza-copper phthalocyanines with different solubility properties. []

Q10: Are there any reported strategies to enhance the stability or solubility of H2PDC-based materials?

A10: While specific formulation strategies for H2PDC itself are not extensively reported, the choice of metal ions and auxiliary ligands significantly influences the stability and solubility of the resulting coordination polymers. [, , , , , , , , , , , , , , , , , ]

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